molecular formula C13H10BrFN4 B2628714 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline CAS No. 298217-92-2

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline

Cat. No.: B2628714
CAS No.: 298217-92-2
M. Wt: 321.153
InChI Key: AKXOKDIILNZEGQ-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound, in particular, is characterized by the presence of a benzotriazole ring, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline typically involves the reaction of 4-bromo-2-fluoroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Material Science: The compound is utilized in the development of advanced materials, including corrosion inhibitors and UV stabilizers.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methylphenylamine
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloro-2-fluoroaniline
  • N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-iodo-2-fluoroaniline

Uniqueness

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and enhanced binding affinity. These features make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-bromo-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4/c14-9-5-6-11(10(15)7-9)16-8-19-13-4-2-1-3-12(13)17-18-19/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXOKDIILNZEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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